2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol
Overview
Description
2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of an amino group attached to an ethanol backbone, with a 4-ethylphenylmethyl substituent. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-ethylbenzyl chloride with ethanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethanolamine displaces the chloride ion from the 4-ethylbenzyl chloride, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of N,N-dimethyl-4-ethylbenzylamine.
Substitution: Formation of 2-{[(4-ethylphenyl)methyl]amino}ethyl chloride or 2-{[(4-ethylphenyl)methyl]amino}ethyl acetate.
Scientific Research Applications
2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, altering its catalytic activity and affecting downstream metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-methylphenyl)methyl]amino}ethan-1-ol
- 2-{[(4-isopropylphenyl)methyl]amino}ethan-1-ol
- 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol
Uniqueness
2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol is unique due to the presence of the 4-ethylphenylmethyl substituent, which imparts distinct steric and electronic properties. This structural feature influences the compound’s reactivity and interactions with molecular targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
2-[(4-ethylphenyl)methylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-10-3-5-11(6-4-10)9-12-7-8-13/h3-6,12-13H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLKDKSIMQLGCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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